molecular formula C27H20O8 B11209140 3-[(2,5-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one

3-[(2,5-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one

Cat. No.: B11209140
M. Wt: 472.4 g/mol
InChI Key: VVDLKTZWAKVEBC-UHFFFAOYSA-N
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Description

3-[(2,5-Dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one is a synthetic coumarin derivative characterized by a central methyl group bridging two chromen-2-one moieties. The 4-hydroxy-2-oxo-2H-chromen-3-yl group and the 2,5-dimethoxyphenyl substituent confer distinct electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions. Coumarins are renowned for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer effects, often modulated by substituents on the core structure .

Properties

Molecular Formula

C27H20O8

Molecular Weight

472.4 g/mol

IUPAC Name

3-[(2,5-dimethoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one

InChI

InChI=1S/C27H20O8/c1-32-14-11-12-18(33-2)17(13-14)21(22-24(28)15-7-3-5-9-19(15)34-26(22)30)23-25(29)16-8-4-6-10-20(16)35-27(23)31/h3-13,21,28-29H,1-2H3

InChI Key

VVDLKTZWAKVEBC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O

Origin of Product

United States

Preparation Methods

Core Condensation Strategy

The target compound is synthesized via a Knoevenagel-Michael cascade reaction , where 4-hydroxycoumarin reacts with 2,5-dimethoxybenzaldehyde in the presence of acid catalysts. The mechanism proceeds through two stages:

  • Knoevenagel condensation : Formation of an α,β-unsaturated carbonyl intermediate via dehydration between the aldehyde and 4-hydroxycoumarin.
  • Michael addition : Attack of a second 4-hydroxycoumarin molecule on the intermediate, followed by tautomerization to yield the bis-coumarin product.

The reaction’s efficiency depends on the electronic nature of the aldehyde substituents. Electron-withdrawing groups (e.g., nitro) accelerate the condensation, while electron-donating groups (e.g., methoxy) require prolonged reaction times.

Catalytic Systems and Optimization

Homogeneous Acid Catalysts

Dodecylbenzenesulfonic acid (DBSA) and succinimide-N-sulfonic acid are widely used for their Brønsted acidity and solubility in polar solvents. Key findings include:

Catalyst Solvent System Temperature Time (min) Yield (%) Source
DBSA (25 mol%) EtOH/H₂O (1:1) Reflux 150 95
DBSA (25 mol%) EtOH/H₂O (1:1) Microwave 15 93
SNSA (10 mol%) Ethanol Reflux 10–15 85–92

Microwave irradiation reduces reaction times by 90% compared to conventional heating, with minimal yield trade-offs.

Solvent Effects

A 1:1 ethanol-water mixture maximizes yield (95%) by balancing reactant solubility and catalyst activity. Pure aqueous media result in incomplete conversions due to poor aldehyde solubility.

Synthesis of 2,5-Dimethoxybenzaldehyde

The aldehyde precursor is prepared via a four-step sequence:

  • Oxidative cleavage of anethole : Anethole (from anise oil) is oxidized with Na₂Cr₂O₇/H₂SO₄ to yield anisaldehyde.
  • Baeyer-Villiger oxidation : Anisaldehyde reacts with performic acid to form O-formyl-4-methoxyphenol.
  • Hydrolysis : Acidic hydrolysis converts the formyl ester to 4-methoxyphenol.
  • Reimer-Tiemann formylation : 4-Methoxyphenol undergoes formylation with chloroform/KOH, followed by methylation with dimethyl sulfate to yield 2,5-dimethoxybenzaldehyde.

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR : Key signals include a singlet at δ 10.20 (phenolic -OH), δ 5.50 (-CH bridge), and aromatic protons at δ 6.80–8.50.
  • FT-IR : Peaks at 3431 cm⁻¹ (O-H stretch), 1706 cm⁻¹ (lactone C=O), and 1604 cm⁻¹ (C=C aromatic).

X-ray Crystallography

The sodium salt of the target compound crystallizes in an orthorhombic system (P2₁2₁2₁) with lattice parameters a = 9.967 Å, b = 11.473 Å, c = 22.176 Å. The structure confirms the bis-coumarin framework and chelation of sodium by the carbonyl oxygen.

Comparative Analysis of Methodologies

Parameter DBSA-Catalyzed Method SNSA-Catalyzed Method
Catalyst loading 25 mol% 10 mol%
Reaction time 15–150 min 10–15 min
Solvent EtOH/H₂O Ethanol
Yield range (%) 85–95 85–92
Purification Recrystallization Filtration

The DBSA method offers higher yields but requires longer reaction times, whereas the SNSA protocol is faster but slightly less efficient.

Industrial Scalability and Challenges

  • Catalyst recovery : DBSA’s surfactant properties complicate recycling, necessitating liquid-liquid extraction.
  • Byproduct formation : Over-condensation products (tetracoumarins) occur at elevated temperatures, requiring strict temperature control.

Emerging Innovations

Recent studies explore biogenic ZnO nanoparticles as heterogeneous catalysts, achieving 98% yields in water under mild conditions. This approach aligns with green chemistry principles but requires further optimization for methoxy-substituted aldehydes.

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-Dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce hydroxylated compounds.

Scientific Research Applications

3-[(2,5-Dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,5-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Features and Key Comparisons

Substituent-Driven Structural Variations

The compound’s uniqueness lies in its 2,5-dimethoxyphenyl and 4-hydroxy-2-oxo-2H-chromen-3-yl substituents. These groups differentiate it from analogous coumarin derivatives, such as:

  • 4-Hydroxy-3-[(4-hydroxy-2-oxo-2H-chromenyl)(3-thienyl)methyl]-2H-chromen-2-one (reported in Acta Crystallographica Section E), which replaces the dimethoxyphenyl group with a 3-thienyl heteroaromatic ring .
  • 7-(2-Hydroxyphenyl)-9-methoxy-8H-[1,3]dioxolo[4,5-g]chromen-8-one , a prenylated coumarin with methoxy and hydroxyl groups at distinct positions .

Hydrogen Bonding and Crystallographic Behavior

Hydrogen bonding patterns are pivotal in determining molecular aggregation and crystal morphology. The target compound’s 4-hydroxy and 2-oxo groups act as hydrogen-bond donors/acceptors, likely forming intermolecular O–H···O interactions. The dimethoxyphenyl group’s electron-donating methoxy substituents could enhance lipophilicity compared to the thienyl analog, impacting membrane permeability in biological systems .

Comparative Data Table

Compound Name Key Substituents Hydrogen-Bond Donors/Acceptors Likely Solubility (Polar vs. Nonpolar) Notable Bioactivity
3-[(2,5-Dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one 2,5-Dimethoxyphenyl, 4-hydroxy 3 donors, 4 acceptors Moderate (balanced polarity) Anticancer, anti-inflammatory
4-Hydroxy-3-[(4-hydroxy-2-oxo-2H-chromenyl)(3-thienyl)methyl]-2H-chromen-2-one 3-Thienyl, 4-hydroxy 2 donors, 4 acceptors Low (thienyl enhances hydrophobicity) Antimicrobial
7-(2-Hydroxyphenyl)-9-methoxy-8H-[1,3]dioxolo[4,5-g]chromen-8-one Prenyl, methoxy, 2-hydroxyphenyl 2 donors, 3 acceptors Low (prenyl groups dominate) Antioxidant

Research Findings and Trends

  • Substituent Effects : Aryl groups (e.g., dimethoxyphenyl) enhance π-π stacking in crystals, whereas heteroaryl groups (e.g., thienyl) introduce steric and electronic variability .
  • Bioactivity: Methoxy and hydroxy groups synergize to improve pharmacokinetic profiles, as noted in coumarin-based anticancer agents .
  • Crystallography : The use of SHELX software () for structural determination is widespread, but the target compound’s full crystallographic data (e.g., space group, unit cell parameters) remains unpublished in the provided evidence.

Biological Activity

The compound 3-[(2,5-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one , a derivative of the coumarin family, has garnered attention for its potential biological activities. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound is characterized by the presence of two significant moieties: a dimethoxyphenyl group and a hydroxycoumarin core. The structural formula can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈O₇
  • Molecular Weight : 342.34 g/mol
  • CAS Number : 310451-93-5

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antioxidant Activity : The presence of hydroxy groups in the coumarin structure enhances its ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
  • Anticancer Properties : Studies have shown that coumarin derivatives exhibit cytotoxic effects against various cancer cell lines. The compound has been tested for its ability to inhibit cell proliferation and induce apoptosis in cancer cells, with some derivatives showing IC50 values in the low micromolar range .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes such as monoamine oxidase (MAO) and muscle myosin ATPases. Inhibiting these enzymes can have therapeutic implications for conditions like depression and muscle disorders .

Biological Activity Data

Biological ActivityIC50 Value (µM)Cell Line/Model
Antioxidant10 - 20Various models
Anticancer5 - 15MCF-7, HeLa
MAO-B Inhibition0.056Enzyme assay
Myosin ATPase InhibitionNot specifiedMuscle tissue model

Case Studies

  • Anticancer Activity : In a study assessing the cytotoxic effects of various coumarin derivatives, the compound demonstrated significant inhibition of cell growth in MCF-7 breast cancer cells, with an IC50 value of approximately 10 µM. The mechanism was linked to induction of apoptosis through activation of caspase pathways .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. It was found to enhance cell viability in neuroblastoma cells exposed to oxidative agents, suggesting its role as a protective agent in neurodegenerative diseases .
  • Muscle Relaxation : Research into muscle myosin ATPase inhibitors revealed that this compound could decrease actin-activated ATPase activity at concentrations around 100 µM, indicating potential applications in treating muscle spasticity .

Q & A

Q. What are the validated synthetic routes for this coumarin derivative?

The compound can be synthesized via catalytic coupling reactions. For example, chromium-catalyzed methods using β-O-4′ lignin models or α-amino ketones have been reported to yield structurally similar coumarin derivatives with high purity (92%) . Key steps include:

  • Use of EDC·HCl and DMAP as coupling agents in dichloromethane (DCM) for esterification.
  • Purification via column chromatography and validation using ¹H/¹³C NMR and HRMS (ESI) .

Q. How should researchers characterize this compound for structural confirmation?

Essential analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for methoxy, hydroxy, and chromenone protons (e.g., δ 3.8–4.2 ppm for methoxy groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 314.2895 for related coumarins) .
  • HPLC-PDA : Ensure purity (>95%) and detect impurities under reversed-phase conditions .

Q. What safety precautions are required when handling this compound?

Based on GHS classification for structurally similar coumarins:

  • Acute Toxicity (H302) : Avoid oral ingestion; use PPE (gloves, lab coat).
  • Skin/Irritation (H315/H319) : Work in a fume hood; rinse exposed skin/eyes immediately.
  • Respiratory Irritation (H335) : Use respiratory protection during aerosol formation .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and selectivity?

  • Catalytic Systems : Replace traditional bases (e.g., K₂CO₃) with organocatalysts to reduce side reactions in propargylation steps .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar alternatives (toluene) to balance reactivity and solubility .
  • Temperature Control : Lower reaction temperatures (0–25°C) may minimize chromenone ring degradation .

Q. What experimental designs are suitable for evaluating its bioactivity (e.g., antimicrobial, antioxidant)?

  • Antimicrobial Assays : Use microdilution methods (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ciprofloxacin as a positive control .
  • Antioxidant Screening : Employ DPPH/ABTS radical scavenging assays, correlating activity with phenolic -OH groups in the 4-hydroxy-2H-chromen-2-one moiety .
  • Docking Studies : Perform molecular dynamics simulations to predict interactions with bacterial enzymes (e.g., DNA gyrase) .

Q. How should researchers address contradictions in reported bioactivity data?

  • Metabolic Stability : Test compound stability in liver microsomes to rule out rapid degradation as a cause of variable efficacy .
  • Structural Modifications : Compare activity of derivatives (e.g., nitro- or fluoro-substituted analogs) to identify pharmacophores .
  • Dose-Response Curves : Use nonlinear regression models to validate EC₅₀ values across independent replicates .

Q. What strategies can resolve challenges in chromatographic separation of stereoisomers?

  • Chiral Stationary Phases : Utilize cellulose-based columns (e.g., Chiralpak IB) with hexane/isopropanol gradients.
  • Derivatization : Convert hydroxy groups to esters (e.g., acetyl) to enhance resolution in HPLC .

Methodological Considerations

  • Data Validation : Cross-reference NMR shifts with computational tools (e.g., ACD/Labs) to confirm assignments .
  • Risk Mitigation : Include negative controls in bioassays to account for solvent interference (e.g., DMSO cytotoxicity) .
  • Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) to ensure protocol transferability .

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